Selpercatinib

Description

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Rearranged during Transfection (RET) Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor.

This compound is an oral selective inhibitor of the tyrosine kinase receptor encoded by RET (rearranged during transfection), a proto-oncogene which is mutated or altered in many cancers such a medullary thyroid cancer and non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with this compound and can lead to dose modifications or drug discontinuation, but clinically apparent liver injury with jaundice has not been described with its use.

This compound is an orally bioavailable selective inhibitor of wild-type, mutant and fusion products involving the proto-oncogene receptor tyrosine kinase rearranged during transfection (RET), with potential antineoplastic activity. Upon oral administration, this compound selectively binds to and targets wild-type RET as well as various RET mutants and RET-containing fusion products. This results in an inhibition of cell growth of tumors cells that exhibit increased RET activity. In addition, this compound targets, binds to and inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and 3 (VEGFR3), and fibroblast growth factor receptor 1 (FGFR1), 2 (FGFR2), and 3 (FGFR3). RET overexpression, activating mutations, and fusions result in the upregulation and/or overactivation of RET tyrosine kinase activity in various cancer cell types; dysregulation of RET activity plays a key role in the development and progression of these cancers.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and has 7 approved and 3 investigational indications.

selective RET inhibito

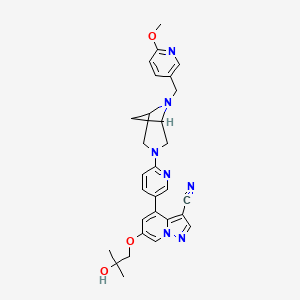

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIOFHFUYBLOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026442 | |

| Record name | Selpercatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Selpercatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2152628-33-4 | |

| Record name | Selpercatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2152628334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selpercatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selpercatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELPERCATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEGM9YBNGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Selpercatinib in RET Fusion-Positive Non-Small Cell Lung Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selpercatinib (formerly known as LOXO-292) is a first-in-class, highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Its development has marked a significant advancement in the precision oncology landscape, particularly for patients with non-small cell lung cancer (NSCLC) harboring RET gene fusions.[2] These fusions lead to the constitutive activation of the RET kinase, driving oncogenesis through the aberrant activation of downstream signaling pathways crucial for cell proliferation and survival.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in RET fusion-positive NSCLC, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The RET Signaling Pathway in NSCLC

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth and differentiation.[1] In the context of NSCLC, chromosomal rearrangements can lead to the fusion of the C-terminal region of the RET gene, containing the kinase domain, with the N-terminal region of another gene. Common fusion partners include KIF5B and CCDC6.[2] This fusion event results in a chimeric protein with ligand-independent dimerization and constitutive activation of the RET kinase domain.[1]

The constitutively active RET fusion protein autophosphorylates and subsequently activates several downstream signaling cascades, most notably the RAS/MAPK/ERK and PI3K/AKT pathways.[1][3] These pathways are central to promoting cell proliferation, survival, and differentiation, and their dysregulation is a key driver of tumorigenesis in RET fusion-positive NSCLC.[1]

This compound's Core Mechanism of Action

This compound is a potent and highly selective ATP-competitive inhibitor of the RET kinase.[4] Its mechanism of action centers on binding to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] This targeted inhibition effectively blocks the aberrant signaling cascades initiated by the RET fusion protein, leading to the suppression of tumor cell proliferation and induction of apoptosis.[1]

The selectivity of this compound for RET over other kinases, such as VEGFR, is a key attribute that contributes to its favorable safety profile compared to multi-kinase inhibitors.[1]

Quantitative Efficacy Data from the LIBRETTO-001 Trial

The pivotal Phase 1/2 LIBRETTO-001 trial established the clinical efficacy and safety of this compound in patients with RET fusion-positive NSCLC. The following tables summarize the key quantitative outcomes from this trial for both treatment-naïve and previously treated patient cohorts.

Table 1: Efficacy of this compound in Treatment-Naïve RET Fusion-Positive NSCLC

| Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | 85% | 70% - 94% |

| Median Duration of Response (DoR) | Not Reached | - |

| Median Progression-Free Survival (PFS) | Not Reached | - |

| Intracranial ORR | 91% | 59% - 100% |

| Data from previously untreated patients in the LIBRETTO-001 trial.[5] |

Table 2: Efficacy of this compound in Previously Treated RET Fusion-Positive NSCLC

| Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | 64% | 54% - 73% |

| Median Duration of Response (DoR) | 17.5 months | 12.0 - Not Evaluable |

| Median Progression-Free Survival (PFS) | 16.5 months | 13.7 - 24.9 |

| Intracranial ORR | 82% | 60% - 95% |

| Data from patients previously treated with platinum-based chemotherapy in the LIBRETTO-001 trial.[5] |

Mechanisms of Acquired Resistance

Despite the durable responses observed with this compound, acquired resistance can emerge. The primary mechanisms of resistance identified to date are on-target mutations in the RET kinase domain. These mutations, such as those at the solvent front (e.g., G810R/S/C) and hinge region (e.g., Y806C/N), can sterically hinder the binding of this compound to the ATP pocket.[4] Off-target resistance mechanisms, although less common, can involve the activation of bypass signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

RET Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RET kinase activity.

Materials:

-

Recombinant human RET kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 2.5 µL of each this compound dilution or vehicle control (DMSO).

-

Add 5 µL of a solution containing the RET kinase and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Detect the luminescent signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (In Cellulo)

Objective: To assess the effect of this compound on the viability of RET fusion-positive cancer cells.

Materials:

-

RET fusion-positive NSCLC cell line (e.g., Ba/F3 cells engineered to express a KIF5B-RET fusion)

-

Complete cell culture medium

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well clear-bottom white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Seed the RET fusion-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis of RET Signaling

Objective: To evaluate the effect of this compound on the phosphorylation of RET and downstream signaling proteins.

Materials:

-

RET fusion-positive NSCLC cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-RET (Tyr905), anti-total RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat RET fusion-positive cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound represents a paradigm of targeted therapy, demonstrating remarkable efficacy in patients with RET fusion-positive NSCLC through its potent and selective inhibition of the RET kinase. A thorough understanding of its mechanism of action, coupled with robust preclinical and clinical data, underscores its importance in the armamentarium against this molecularly defined subset of lung cancer. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of precision oncology and further elucidating the intricacies of RET-driven malignancies.

References

- 1. This compound Demonstrates Promising Activity in a Variety of RET Fusion–Positive Solid Tumor Types | Value-Based Cancer Care [valuebasedcancer.com]

- 2. wjpmr.com [wjpmr.com]

- 3. Tumour-agnostic efficacy and safety of this compound in patients with RET fusion-positive solid tumours other than lung or thyroid tumours (LIBRETTO-001): a phase 1/2, open-label, basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

Selpercatinib: A Deep Dive into its RET Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of selpercatinib (Retevmo®), a first-in-class, highly potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Understanding this profile is critical for appreciating its mechanism of action, clinical efficacy, and safety profile in the context of precision oncology.

Mechanism of Action: Selective RET Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the intracellular kinase domain of the RET protein[1][2][3]. In oncogenic RET alterations, such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) or activating point mutations, the RET kinase is constitutively active, leading to ligand-independent autophosphorylation and aberrant activation of downstream signaling pathways[1][2][4]. These pathways, including RAS/MAPK/ERK and PI3K/AKT, are crucial drivers of cell proliferation, survival, and differentiation[1][2][3]. By blocking the ATP-binding site, this compound effectively halts RET autophosphorylation, thereby shutting down these oncogenic signals and inducing anti-tumor activity[1][5]. Its unique chemical structure is designed to fit precisely within the RET kinase domain, which is the basis for its high selectivity and minimized off-target effects compared to older multi-kinase inhibitors[1][3].

Figure 1: this compound Inhibition of Oncogenic RET Signaling

Quantitative Kinase Selectivity Profile

This compound's potency and selectivity have been quantified through biochemical assays. It demonstrates nanomolar inhibitory activity against wild-type RET, various RET fusions, and activating point mutations. Critically, it retains activity against the V804M "gatekeeper" mutation, a common mechanism of resistance to older multi-kinase inhibitors. However, its potency is reduced against certain solvent-front mutations, such as G810R, which can emerge as an acquired resistance mechanism[6][7].

The high selectivity of this compound is a key differentiator. In radiometric assays screening against hundreds of purified kinase domains, this compound showed over 100-fold selectivity for RET against the vast majority (>95%) of other kinases tested[8]. This minimizes the off-target toxicities commonly associated with less selective inhibitors that affect kinases like VEGFR, EGFR, and c-KIT[9].

Table 1: this compound Biochemical Inhibitory Potency (IC50/EC50) | Target Kinase | IC50 / EC50 (nM) | Assay Type | Notes | | :--- | :--- | :--- | :--- | | Primary RET Targets | | RET (Wild-Type) | 14.0 | Biochemical | High potency against the normal enzyme.[6] | | RET (General) | 4.0 | Biochemical (EC50) | General potency reported in a broad assay.[8] | | RET V804M Mutant | 24.1 | Biochemical | Retains high potency against gatekeeper mutation.[6] | | RET M918T Mutant | 23.0 ± 1.0 | Cellular (BaF3) | Potent inhibition of a common activating mutation.[10] | | RET G810R Mutant | 530.7 | Biochemical | Reduced potency against a solvent-front resistance mutation.[6] | | Select Off-Targets | | VEGFR1 | Clinically relevant inhibition reported | In vitro | Significance not fully studied.[3][4] | | VEGFR3 | Clinically relevant inhibition reported | In vitro | Significance not fully studied.[3][4] | | FGFR1, 2, 3 | Clinically relevant inhibition reported | In vitro | Significance not fully studied.[3][4] |

Off-Target Activity Profile

Despite its high selectivity, one clinically significant off-target effect of this compound has been identified: the inhibition of Type 2 Iodothyronine Deiodinase (D2).

Inhibition of Type 2 Iodothyronine Deiodinase (D2)

The D2 enzyme is crucial for converting thyroxine (T4) into the active thyroid hormone, triiodothyronine (T3), in peripheral tissues. Studies have shown that this compound can inhibit D2-mediated T3 production, leading to clinical hypothyroidism, particularly in athyreotic patients who are entirely dependent on this conversion process[11][12]. In vitro experiments demonstrated that this compound inhibited D2-mediated T3 production by approximately 50% in MSTO-211 cells[12][13]. This effect appears to be a direct, non-transcriptional inhibition of the enzyme's activity[12][13]. No significant effect on D1 (activating deiodinase) or D3 (inactivating deiodinase) was observed[12][13].

Figure 2: this compound's Off-Target Inhibition of D2 Enzyme

Experimental Protocols

The determination of kinase inhibitory potency (IC50) is fundamental to characterizing a compound's selectivity profile. While specific, proprietary protocols may vary, a representative method for a biochemical kinase assay is described below.

Representative Protocol: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This type of assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced during the phosphotransferase reaction.

Objective: To determine the concentration of this compound required to inhibit 50% of RET kinase activity (IC50).

Materials:

-

Recombinant human RET kinase enzyme.

-

Specific peptide substrate for RET.

-

This compound (serially diluted to various concentrations).

-

Adenosine Triphosphate (ATP).

-

Assay buffer (containing MgCl₂, DTT, etc.).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

-

Microplate reader (luminometer).

-

384-well assay plates.

Methodology:

-

Compound Plating: Prepare a 10-point serial dilution of this compound in DMSO and dispense into a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Enzyme & Substrate Preparation: Dilute the RET kinase enzyme and the specific peptide substrate in the assay buffer to their optimal concentrations (often at or near the Michaelis constant, Km, for the substrate).

-

Incubation: Add the RET kinase solution to the wells containing this compound and incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (at its Km concentration) to all wells.

-

Reaction Progression: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C or room temperature).

-

Reaction Termination & ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis:

-

Normalize the data using the positive (100% activity) and negative (0% activity) controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Figure 3: Workflow for a Biochemical Kinase Inhibition (IC50) Assay

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Precision oncology with selective RET inhibitor this compound in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | c-RET | TargetMol [targetmol.com]

- 7. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]

- 8. This compound | Other RTKs | Tocris Bioscience [tocris.com]

- 9. onclive.com [onclive.com]

- 10. Structural basis of acquired resistance to this compound and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-Induced Hypothyroidism Through Off-Target Inhibition of Type 2 Iodothyronine Deiodinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-Induced Hypothyroidism Through Off-Target Inhibition of Type 2 Iodothyronine Deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of Selpercatinib (LOXO-292): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selpercatinib (formerly LOXO-292), marketed as Retevmo®, is a first-in-class, highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in a variety of tumors, most notably in non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental methodologies for key assays are provided, along with a comprehensive summary of its pharmacological properties.

Introduction: The Rationale for a Selective RET Inhibitor

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Oncogenic activation of RET, through chromosomal rearrangements (fusions) or activating point mutations, leads to ligand-independent dimerization and constitutive kinase activity.[3] This aberrant signaling drives tumor growth and proliferation through downstream pathways such as the RAS/MAPK/ERK and PI3K/AKT pathways.[1][3]

Prior to the development of this compound, treatment options for patients with RET-altered cancers were limited to multi-kinase inhibitors with anti-RET activity, such as cabozantinib and vandetanib. These agents, however, are non-selective and inhibit other kinases, leading to significant off-target toxicities that limit their efficacy and tolerability. This created a clear unmet medical need for a potent and selective RET inhibitor with an improved safety profile.

The Discovery of this compound: A Structure-Guided Approach

The development of this compound was a result of a focused medicinal chemistry effort to design a highly selective and potent inhibitor of RET, including its various fusion and mutant forms. The goal was to create a molecule that would spare other kinases, particularly VEGFR2, the inhibition of which is associated with significant toxicities.

The discovery process involved a structure-guided design, leveraging the known crystal structure of the RET kinase domain. The optimization process focused on maximizing potency against wild-type RET and common oncogenic mutants (e.g., M918T, V804M) while minimizing activity against other kinases. This led to the identification of this compound, a pyrazolopyridine-based compound with a unique chemical structure that fits precisely within the ATP-binding pocket of the RET kinase.[4]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A representative synthetic route is outlined below, based on publicly available information.[5]

Synthetic Scheme Overview

The synthesis involves the construction of the core pyrazolopyridine structure, followed by sequential coupling reactions to introduce the side chains. A key step is the Suzuki coupling to attach the pyridine ring, followed by the installation of the diazabicyclo[3.1.1]heptane moiety.

Experimental Protocol: Synthesis of this compound

The following is a representative, multi-step synthesis of this compound.

Step 1: Synthesis of the Pyrazolopyridine Core

A substituted pyridine is reacted with an electrophilic nitrogen source to form an N-aminopyridinium salt. This intermediate then undergoes a cyclization reaction with a suitable three-carbon component to form the pyrazolopyridine core.[5]

Step 2: Functionalization of the Pyrazolopyridine Core

The core structure is then functionalized through a series of reactions, including demethylation and triflation, to prepare it for subsequent coupling reactions.[5]

Step 3: Suzuki Coupling

A Suzuki cross-coupling reaction is employed to attach a boronic acid or ester derivative of the substituted pyridine to the pyrazolopyridine core. This reaction is carried out under palladium catalysis.[5]

Step 4: Side Chain Installation

The ethereal side chain is introduced via a palladium-catalyzed reaction with an epoxide.[5]

Step 5: Final Assembly

The final step involves a nucleophilic aromatic substitution reaction to install the azabicyclic appendage, yielding this compound.[5]

Note: The detailed experimental procedures, including specific reagents, solvents, temperatures, and reaction times, can be found in the patent literature, such as WO2018071447A1.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the RET kinase.[1] By binding to the ATP-binding site of the RET protein, it blocks the phosphorylation of downstream signaling molecules, thereby inhibiting the constitutive activation of the kinase.[4] This leads to the disruption of key signaling pathways involved in cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways.[1][3] The high selectivity of this compound for RET over other kinases, such as VEGFRs, is a key factor in its favorable safety profile.[4]

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of wild-type RET and various RET mutants in enzymatic assays. It also showed strong anti-proliferative activity in cancer cell lines harboring RET fusions and mutations.

| Target | IC50 (nM) | Reference |

| RET (Wild-Type) | 14.0 | [6] |

| RET (V804M Mutant) | 24.1 | [6] |

| RET (G810R Mutant) | 530.7 | [6] |

In Vivo Efficacy

In preclinical xenograft models of RET fusion-positive cancers, this compound induced significant tumor growth inhibition and regression at well-tolerated doses. These studies were crucial in establishing the proof-of-concept for its clinical development.

Pharmacokinetics

Preclinical pharmacokinetic studies in various animal models revealed that this compound has good oral bioavailability and a favorable pharmacokinetic profile, supporting twice-daily dosing in clinical trials.[7]

Clinical Development and Efficacy

The clinical development of this compound was primarily based on the pivotal Phase 1/2 LIBRETTO-001 trial (NCT03157128), which enrolled patients with advanced solid tumors harboring RET alterations.[1]

LIBRETTO-001 Trial Design

Clinical Efficacy Data

The LIBRETTO-001 trial demonstrated impressive and durable responses to this compound across various RET-altered tumor types.

Table 2: Efficacy of this compound in RET Fusion-Positive NSCLC

| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |

| Previously Treated (Platinum) | 64% | 17.5 months | 16.5 months | [8] |

| Treatment-Naïve | 85% | Not Reached | Not Reached | [1] |

Table 3: Efficacy of this compound in RET-Altered Thyroid Cancer

| Patient Population | Objective Response Rate (ORR) | Reference |

| RET-Mutant Medullary Thyroid Cancer (Previously Treated) | 69% | [5] |

| RET Fusion-Positive Thyroid Cancer (Previously Treated) | 79% | [5] |

Experimental Protocols

RET Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase of interest.

Materials:

-

RET kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

Test compound (this compound)

-

384-well plate

-

Plate reader capable of time-resolved FRET

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

-

RET fusion-positive cancer cell line (e.g., TPC-1)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plate

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Study

This study evaluates the anti-tumor activity of the test compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

RET fusion-positive cancer cell line

-

Test compound (this compound) formulated for oral administration

-

Vehicle control

Procedure:

-

Implant the cancer cells subcutaneously into the flanks of the mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control orally, typically once or twice daily.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of the test compound on the phosphorylation of key proteins in the RET signaling pathway.

Materials:

-

RET fusion-positive cancer cell line

-

Test compound (this compound)

-

Lysis buffer and protease/phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat the cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies.

-

Wash and incubate with secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound represents a landmark achievement in precision oncology, providing a highly effective and well-tolerated treatment option for patients with RET-altered cancers. Its discovery and development were guided by a deep understanding of the underlying biology of RET-driven tumors and a rational, structure-based drug design approach. The robust preclinical and clinical data have established this compound as the standard of care for this patient population. Ongoing research continues to explore its full potential in various clinical settings and in combination with other therapies.

References

- 1. Precision oncology with selective RET inhibitor this compound in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022069357A1 - Crystalline form of this compound - Google Patents [patents.google.com]

- 3. Rapid response to this compound in RET fusion positive pancreatic neuroendocrine carcinoma confirmed by smartwatch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics Modeling of this compound to Support Posology in Pediatric Patients With RET-Altered Metastatic Thyroid Cancer or Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Synthesis and Description_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Patent Center [patentcenter.uspto.gov]

- 8. Clinical Review - this compound (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Pharmacology of Selpercatinib: A Technical Guide

Introduction

Selpercatinib (formerly LOXO-292, marketed as Retevmo®) is a first-in-class, highly selective, and potent small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Genetic alterations in the RET proto-oncogene, including activating point mutations and chromosomal rearrangements resulting in gene fusions, are oncogenic drivers in a variety of solid tumors.[2] These alterations lead to ligand-independent, constitutive activation of the RET kinase, promoting downstream signaling pathways that drive cell proliferation and survival.[2][3] this compound was designed to be highly selective for RET, thereby minimizing off-target toxicities associated with multi-kinase inhibitors and offering a targeted therapeutic option for patients with RET-altered cancers.[4][5] This guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, kinase selectivity, in vitro and in vivo antitumor activity, and mechanisms of acquired resistance.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the RET kinase.[3] It binds to the ATP-binding site within the intracellular kinase domain of both wild-type and altered RET proteins.[6] In cancers driven by RET fusions (e.g., KIF5B-RET, CCDC6-RET) or activating mutations (e.g., M918T), the RET kinase is constitutively active, leading to autophosphorylation and subsequent activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways.[6] These pathways are critical for regulating cell proliferation, survival, and differentiation. By blocking the ATP-binding site, this compound prevents RET autophosphorylation and downstream signaling, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis in RET-dependent cancer cells.[6][7]

Kinase Selectivity and Potency

A key attribute of this compound is its high selectivity for the RET kinase compared to other kinases, including VEGFRs, which are common off-targets for older multi-kinase inhibitors.[4][8] This selectivity is thought to contribute to a more favorable safety profile.[4] Preclinical studies have demonstrated that this compound is significantly more potent against RET than against a vast majority of other kinases.[9]

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nmol/L) |

| RET (Wild-Type) | 0.92 |

| RET M918T | 0.92 |

| RET V804M | 0.92 |

| KIF5B-RET | Not Reported |

| CCDC6-RET | Not Reported |

| VEGFR1 | 24.5 |

| VEGFR3 | 67.8 |

| Data sourced from FDA regulatory documents. IC50 values represent the concentration of drug required to inhibit 50% of the kinase activity.[8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of various kinases by 50% (IC50).

-

Methodology: Recombinant human kinase domains (e.g., RET, VEGFR1, VEGFR3) are incubated with a specific peptide substrate and a fixed concentration of ATP (often at the Km value for each kinase). This compound is added in a range of concentrations. The reaction is initiated, and kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like radiometric assays (³³P-ATP) or fluorescence-based immunoassays (e.g., LanthaScreen®).

-

Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

In Vitro Antitumor Activity

This compound has demonstrated potent antitumor activity in various cancer cell lines harboring different RET alterations. This activity is highly specific to cells with oncogenic RET activation; cell lines without RET alterations are largely unaffected, highlighting the targeted nature of the drug.[9]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line Model | Cancer Type | RET Alteration | Cellular IC50 (nM) |

| BaF3/KIF5B-RET | Engineered Cell Line | KIF5B-RET Fusion | See Note 1 |

| BaF3/CCDC6-RET | Engineered Cell Line | CCDC6-RET Fusion | See Note 1 |

| HEK293/M918T-RET | Engineered Cell Line | M918T Mutation | 1.2 |

| HEK293/KIF5B-RET | Engineered Cell Line | KIF5B-RET Fusion | 0.9 |

| HEK293/V804M-RET | Engineered Cell Line | V804M Mutation | 31 |

| Data sourced from various preclinical studies.[10][11] Note 1: Specific IC50 values for these BaF3 models were used as a baseline for resistance studies but not explicitly stated in the referenced abstracts. |

Experimental Protocol: Cell Viability Assay

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology: Cancer cell lines (e.g., HEK293 engineered to express a KIF5B-RET fusion) are seeded in 96-well plates and allowed to adhere overnight.[11] The cells are then treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (typically 72 hours). Cell viability is measured using a luminescent assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to the vehicle control. The resulting data are plotted against drug concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been confirmed in multiple in vivo models, including patient-derived xenografts (PDX). These studies show that oral administration of this compound leads to significant tumor growth inhibition and regression in models with RET fusions and mutations.[11][12] Notably, this compound has also demonstrated CNS penetration and intracranial antitumor activity in preclinical models, a critical feature given the high incidence of brain metastases in certain RET-driven cancers like NSCLC.[12][13]

Table 3: In Vivo Antitumor Activity of this compound in PDX Models

| PDX Model | RET Alteration | Dosing (mg/kg) | Antitumor Activity |

| CCDC6-RET PDX | CCDC6-RET G810S | ≥30 | Complete Regression |

| CCDC6-RET PDX | CCDC6-RET V804M | 60 | 100% Tumor Growth Inhibition |

| Data is for a next-generation RET inhibitor (LOX-18228) in this compound-resistant models, but demonstrates the methodology used.[11] Specific TGI% for this compound in sensitive models is detailed in primary publications. |

Experimental Protocol: Patient-Derived Xenograft (PDX) Model

-

Objective: To evaluate the in vivo efficacy of this compound in a tumor model that closely recapitulates human disease.

-

Methodology: Tumor fragments from a patient with a documented RET-altered cancer are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID). Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment (this compound, administered orally twice daily) and vehicle control groups. Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is also monitored as a measure of toxicity.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated group to the vehicle group. Statistical analyses are performed to determine significance.

Mechanisms of Acquired Resistance

Despite the durable responses, acquired resistance to this compound can eventually develop. Preclinical and clinical studies have identified several mechanisms.

-

On-Target Resistance (Secondary RET Mutations): These are mutations that arise in the RET kinase domain itself, interfering with drug binding. Unlike resistance to older TKIs, these are typically not "gatekeeper" mutations. Instead, mutations at the "solvent front" and "hinge" regions, such as RET G810C/S/R and Y806C/N , have been identified.[10][14] These mutations are thought to cause a steric clash that prevents this compound from binding effectively to the ATP pocket.[11][14]

-

Off-Target Resistance (Bypass Signaling): In this scenario, the cancer cell activates alternative signaling pathways to bypass its dependence on RET. The most well-documented mechanism is the amplification of the MET proto-oncogene .[15][16] MET amplification leads to the activation of downstream pathways (e.g., PI3K/AKT), restoring the signals for cell growth and survival even while RET is effectively inhibited by this compound.[15][16] Preclinical models have shown that combining this compound with a MET inhibitor (e.g., crizotinib) can overcome this resistance.[15] Other reported bypass tracks include KRAS mutations and NTRK3 fusions.[3]

Experimental Protocol: Generation of Resistant Cell Lines

-

Objective: To model acquired resistance to this compound in vitro and identify resistance mechanisms.

-

Methodology: A this compound-sensitive cell line (e.g., BaF3/KIF5B-RET) is cultured in the continuous presence of this compound, starting at a low concentration (near the IC50).[10] The concentration of the drug is gradually increased over several months as the cells adapt. Clones that can proliferate at high concentrations of this compound (e.g., >10x the original IC50) are isolated.

-

Data Analysis: The genomic DNA and RNA of the resistant clones are sequenced to identify secondary mutations in the RET gene (on-target resistance) or changes in the expression of other genes (off-target resistance), which can be validated by immunoblotting for protein expression (e.g., MET).[10][15]

The preclinical data for this compound robustly establish it as a potent and highly selective inhibitor of oncogenic RET signaling. Its mechanism of action is well-defined, and its specificity translates to potent antitumor activity in vitro and in vivo models of RET-driven cancers, including those with CNS involvement. The characterization of acquired resistance mechanisms, such as on-target RET mutations and bypass signaling through MET amplification, provides a critical framework for developing next-generation RET inhibitors and rational combination strategies to extend the duration of clinical benefit for patients.

References

- 1. This compound in Patients With RET Fusion-Positive Non-Small-Cell Lung Cancer: Updated Safety and Efficacy From the Registrational LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Precision oncology with selective RET inhibitor this compound in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Clinical Review - this compound (Retevmo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Structural basis of acquired resistance to this compound and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound Shows Antitumor Intracranial Activity in RET Fusion–Positive Patients with NSCLC and CNS Metastases [theoncologynurse.com]

- 14. Structures Identify this compound and Pralsetinib Resistance Mechanisms | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining this compound with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]

Selpercatinib: A Technical Guide to a Selective RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selpercatinib, marketed under the brand name Retevmo®, is a potent and highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] It represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with cancers harboring RET gene alterations, including fusions and mutations.[3] These alterations are oncogenic drivers in various malignancies, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile.[6] Its chemical and physical properties are summarized in the tables below.

Chemical Structure

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cancercareontario.ca [cancercareontario.ca]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. wjpmr.com [wjpmr.com]

- 5. Precision oncology with selective RET inhibitor this compound in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 2152628-33-4 | >98% [smolecule.com]

In Vitro Kinase Assays for Determining Selpercatinib Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the potency and selectivity of selpercatinib, a highly selective and potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This document details the biochemical and cellular mechanisms of this compound, summarizes its inhibitory activity against wild-type and mutated forms of RET, and provides an overview of its off-target kinase inhibition profile. Furthermore, it includes detailed experimental protocols for commonly employed in vitro kinase assays and visual representations of key pathways and workflows to support researchers in the field of oncology drug discovery.

Introduction to this compound and its Mechanism of Action

This compound (formerly known as LOXO-292) is a next-generation, ATP-competitive, small molecule inhibitor designed to target RET kinase with high precision.[1] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in a variety of cancers, most notably non-small cell lung cancer (NSCLC) and thyroid cancers.[2] These genetic alterations lead to constitutive activation of the RET kinase, which in turn drives downstream signaling pathways responsible for cell proliferation, survival, and differentiation.[2]

This compound's mechanism of action involves binding to the ATP-binding pocket of the RET kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] The primary pathways inhibited by this compound include the RAS/MAPK/ERK and PI3K/AKT pathways.[3] Its high selectivity for RET over other kinases is a key attribute, leading to a more favorable safety profile compared to multi-kinase inhibitors.[4]

Data Presentation: Potency and Selectivity of this compound

The potency of this compound has been extensively evaluated in a variety of in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

On-Target Potency against RET Kinase

This compound demonstrates potent inhibition of wild-type RET and various clinically relevant RET mutations and fusions.

| Target | IC50 (nM) | Reference(s) |

| RET (Wild-Type) | 14.0 | [5] |

| RET (V804M Mutant) | 24.1 | [5] |

| RET (G810R Mutant) | 530.7 | [5] |

| RET (C634W Mutant) | - | |

| RET (M918T Mutant) | - | |

| KIF5B-RET Fusion | - | |

| CCDC6-RET Fusion | - |

Note: Some IC50 values were not explicitly found in the provided search results and are represented by "-".

Off-Target Kinase Profiling

To assess its selectivity, this compound has been screened against a broad panel of kinases. While highly selective for RET, it does exhibit some activity against other kinases at higher concentrations. A comprehensive kinase panel screening revealed that at a concentration of 1 µM, this compound showed over 90% inhibition of FLT4 (VEGFR3) and LYN, in addition to RET.[6]

| Target | IC50 (nM) | Reference(s) |

| VEGFR1 | - | [7] |

| VEGFR2 | - | [7] |

| VEGFR3 | - | [7] |

| FGFR1 | - | [7] |

| FGFR2 | - | [7] |

| FGFR3 | - | [7] |

| FLT4 | - | [6] |

| LYN | - | [6] |

Note: Specific IC50 values for many off-target kinases were not available in the search results and are represented by "-". The available data indicates that this compound's inhibitory activity against these kinases is significantly lower than its activity against RET.

Experimental Protocols

The following are detailed methodologies for key in vitro kinase assays that can be employed to determine the potency of this compound.

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

-

Recombinant RET kinase

-

Kinase-specific peptide or protein substrate

-

Base reaction buffer (e.g., HEPES, MgCl2, MnCl2, Na-orthovanadate, DTT)

-

[γ-³³P]ATP

-

This compound (or other test compounds) dissolved in 100% DMSO

-

P81 phosphocellulose paper or plates

-

Phosphoric acid for wash steps

-

Scintillation counter

Procedure:

-

Prepare Substrate Solution: Dissolve the appropriate substrate in freshly prepared base reaction buffer.

-

Add Cofactors: If required for the specific kinase, add cofactors to the substrate solution.

-

Kinase Addition: Add the recombinant RET kinase to the substrate solution and mix gently.

-

Compound Addition: Dispense serial dilutions of this compound (in DMSO) into the kinase reaction mixture. Incubate for 20 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add [γ-³³P]ATP to the reaction mixture to start the kinase reaction.

-

Incubation: Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C or room temperature).

-

Stop Reaction and Capture Substrate: Spot the reaction mixture onto P81 phosphocellulose paper or into scintillator-coated microtiter plates. The phosphorylated substrate will bind to the paper/plate. For P81 paper, stop the reaction by immersing the paper in phosphoric acid.

-

Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket.

Materials:

-

Recombinant RET kinase (e.g., GST- or His-tagged)

-

LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Kinase Tracer (an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold)

-

Kinase Buffer (e.g., HEPES, MgCl2, EGTA, Brij-35)

-

This compound (or other test compounds) dissolved in DMSO

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare Reagents:

-

Prepare a 2X working solution of the Kinase/Eu-Antibody mixture in Kinase Buffer.

-

Prepare a 4X working solution of the Kinase Tracer in Kinase Buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute into Kinase Buffer to create a 4X working solution.

-

-

Assay Assembly (in a 384-well plate):

-

Add 4 µL of the 4X this compound dilution (or DMSO for controls).

-

Add 8 µL of the 2X Kinase/Eu-Antibody mixture.

-

Add 4 µL of the 4X Kinase Tracer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by this compound will result in a decrease in the FRET signal. Determine the IC50 value by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

RET Signaling Pathway and this compound Inhibition

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Radiometric Kinase Assay

Caption: Workflow for a typical radiometric kinase assay.

Experimental Workflow for TR-FRET Kinase Binding Assay

Caption: Workflow for a TR-FRET kinase binding assay.

Conclusion

This technical guide provides a comprehensive overview of the in vitro kinase assays essential for evaluating the potency and selectivity of this compound. The detailed protocols for radiometric and TR-FRET assays, along with the summarized quantitative data and visual workflows, offer a valuable resource for researchers in the field of targeted cancer therapy. The high potency and selectivity of this compound against RET kinase, as demonstrated by these in vitro assays, underscore its importance as a therapeutic agent for patients with RET-altered cancers. Further research and standardized application of these assays will continue to be crucial in the development of next-generation kinase inhibitors.

References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Case report: First evidence of impressive efficacy of modulated dose this compound in a young Caucasian with ANK3-RET fusion-positive NSCLC [frontiersin.org]

- 5. This compound | c-RET | TargetMol [targetmol.com]

- 6. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]

- 7. cancercareontario.ca [cancercareontario.ca]

The Structural Basis of Selpercatinib's Potent and Selective RET Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selpercatinib (formerly LOXO-292) is a first-in-class, highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[3] this compound has demonstrated significant and durable clinical responses in patients with RET-altered cancers, leading to its approval by the FDA.[4][5][6][7][8] This technical guide provides an in-depth overview of the structural basis for this compound's mechanism of action, its inhibitory activity, the experimental protocols used for its characterization, and the mechanisms of acquired resistance.

Mechanism of Action: A Unique Binding Mode

This compound functions as an ATP-competitive inhibitor of the RET kinase.[9] Its remarkable selectivity and potency stem from a unique binding mode that distinguishes it from other tyrosine kinase inhibitors (TKIs).[10][11]

X-ray crystallography studies of the this compound-RET kinase domain complex (PDB ID: 7JU6) reveal that this compound does not follow the conventional binding pattern of many TKIs. Instead of solely occupying the front of the ATP-binding pocket, this compound anchors one end in the front cleft and wraps around the "gatekeeper" residue wall to access the back cleft.[10][11][12] This unconventional "wrap-around" binding is crucial for its high affinity and specificity for RET.[10][11]

This binding mode allows this compound to avoid steric hindrance from mutations at the gatekeeper residue (V804), a common mechanism of resistance to other TKIs.[9][10] The nine-membered pyrazolo ring of this compound occupies the adenosine pocket of the ATP binding site.[12]

Quantitative Analysis of RET Inhibition

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for wild-type RET and various mutant forms.

Table 1: In Vitro Inhibitory Activity of this compound against RET Kinase

| Target | IC50 (nM) | Assay Type | Reference |

| RET (Wild-Type) | 14.0 | Biochemical Assay | [4] |

| RET (V804M Mutant) | 24.1 | Biochemical Assay | [4] |

| RET (M918T Mutant) | 23 ± 1 | Cellular Assay (BaF3 cells) | [10] |

| RET (KIF5B-RET Fusion) | Not specified | Cellular Assay (BaF3 cells) | [10] |

Table 2: Inhibitory Activity of this compound against Resistant RET Mutants

| RET Mutant | IC50 (nM) | Fold Increase vs. WT/Fusion | Assay Type | Reference |

| KIF5B-RET (Parental) | Not specified | - | Cellular Assay (BaF3 cells) | [10] |

| KIF5B-RET G810R | 530.7 | - | Biochemical Assay | [4] |

| CCDC6-RET G810C | - | 93-fold increase vs. parental | Cellular Assay (BaF3 cells) | [10] |

| RET M918T/V804M | - | 8-fold increase vs. M918T | Cellular Assay (BaF3 cells) | [10] |

| RET M918T/V804M/G810C | - | 131-fold increase vs. M918T | Cellular Assay (BaF3 cells) | [10] |

| RET M918T/V804M/G810S | - | 102-fold increase vs. M918T | Cellular Assay (BaF3 cells) | [10] |

Note: Direct comparison of IC50 values should be done with caution as they can vary based on the specific assay conditions and cell lines used.

Key Signaling Pathways Targeted by this compound

Constitutive activation of the RET kinase due to fusions or mutations leads to the downstream activation of several signaling pathways that drive cell proliferation, survival, and differentiation. This compound effectively blocks these pathways. The primary signaling cascades inhibited by this compound include:

-

RAS/MAPK/ERK Pathway: This pathway is crucial for cell growth and proliferation.

-

PI3K/AKT Pathway: This pathway is a key regulator of cell survival and metabolism.

By inhibiting RET, this compound prevents the phosphorylation of downstream effector molecules in these pathways, leading to the suppression of tumor growth.[7]

Caption: RET Signaling Pathway and this compound Inhibition.

Experimental Protocols

X-ray Crystallography of the RET-Selpercatinib Complex

The structural insights into this compound's binding mode were obtained through X-ray crystallography.

Methodology Outline:

-

Protein Expression and Purification: The human RET kinase domain (amino acids ~700-1010) is expressed, typically in an insect cell system (e.g., Sf9) using a baculovirus vector, and purified to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: The purified RET kinase domain is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization: The RET-selpercatinib complex is crystallized using vapor diffusion techniques. This involves screening a wide range of conditions (precipitants, pH, temperature, and additives) to identify those that promote the growth of well-ordered crystals.

-

Data Collection: The crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam, often at a synchrotron source. Diffraction data are collected on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the RET-selpercatinib complex is then built into this map and refined to yield a high-resolution atomic model. The crystal structure of the RET kinase-selpercatinib complex was determined with diffraction data to 2.06 Å.[10]

In Vitro Kinase Inhibition Assay

These assays are performed to determine the IC50 values of this compound against RET and other kinases.

Methodology Outline:

-

Reagents: Recombinant human RET kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and this compound at various concentrations.

-

Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of the substrate by the RET kinase. This is often done using a radiometric assay (measuring the incorporation of radioactive ³²P or ³³P from ATP into the substrate) or a non-radiometric method like fluorescence polarization or luminescence-based assays.

-

Procedure:

-

The RET kinase is incubated with varying concentrations of this compound in a reaction buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays for RET Phosphorylation and Proliferation

Cell-based assays are crucial to confirm the activity of this compound in a more physiologically relevant context.

Methodology Outline:

-

Cell Lines: BaF3 cells, which are dependent on IL-3 for survival, are engineered to express various RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutants.[10] These cells become IL-3 independent and rely on the constitutively active RET signaling for their proliferation and survival.

-

Proliferation Assay (IC50 Determination):

-

The engineered BaF3-RET cells are seeded in multi-well plates.

-

The cells are treated with a range of this compound concentrations for a period of 48-72 hours.

-

Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

The IC50 value is calculated from the dose-response curve.

-

-

Western Blotting for RET Phosphorylation:

-

The engineered cells are treated with this compound for a shorter duration (e.g., 1-4 hours).

-

The cells are lysed, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for phosphorylated RET (pRET) and total RET to assess the inhibition of RET autophosphorylation.

-

Caption: Experimental Workflow for this compound Characterization.

Acquired Resistance to this compound

Despite the high efficacy of this compound, acquired resistance can emerge during treatment. The primary mechanisms of resistance involve on-target mutations in the RET kinase domain that interfere with drug binding.

On-Target Resistance Mutations

Unlike many other TKIs, resistance to this compound is not typically mediated by mutations at the gatekeeper residue. Instead, mutations have been identified at the "solvent front" and "hinge" regions of the kinase domain.[10][11][13]

-

Solvent Front Mutations: The most common resistance mutations occur at the glycine 810 (G810) residue, located at the solvent-exposed surface of the ATP-binding pocket.[10][13] Mutations such as G810C, G810S, and G810R have been identified in patients who developed resistance to this compound.[10][14] These mutations are thought to cause steric hindrance, preventing this compound from binding effectively.[13]

-

Hinge Region Mutations: Mutations in the hinge region, such as at tyrosine 806 (Y806), have also been reported to confer resistance.[10]

Bypass Signaling Pathways

In some cases, resistance can occur through the activation of bypass signaling pathways that circumvent the need for RET signaling. For example, amplification of the MET proto-oncogene has been observed in patients with RET fusion-positive NSCLC who developed resistance to this compound.[13]

Conclusion

This compound represents a significant advancement in precision oncology for the treatment of RET-driven cancers. Its unique wrap-around binding mode to the RET kinase domain provides a structural basis for its high potency and selectivity, as well as its ability to overcome resistance mediated by gatekeeper mutations. Understanding the quantitative aspects of its inhibitory activity, the key signaling pathways it targets, and the mechanisms of acquired resistance is crucial for the continued development of effective therapies for patients with RET-altered malignancies. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel RET inhibitors.

References

- 1. onclive.com [onclive.com]

- 2. nbinno.com [nbinno.com]

- 3. Precision oncology with selective RET inhibitor this compound in RET-rearranged cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | c-RET | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Precision oncology with selective RET inhibitor this compound in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of acquired resistance to this compound and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. erc.bioscientifica.com [erc.bioscientifica.com]

- 14. researchgate.net [researchgate.net]

selpercatinib pharmacodynamics in xenograft models

An In-Depth Technical Guide to the Pharmacodynamics of Selpercatinib in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (marketed as Retevmo®) is a first-in-class, highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and point mutations, are key drivers in the pathogenesis of various malignancies, such as non-small cell lung cancer (NSCLC) and thyroid cancers.[1][3] this compound's development represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with RET-driven tumors.[4]

Preclinical pharmacodynamic studies using xenograft models have been instrumental in elucidating the mechanism of action, demonstrating anti-tumor efficacy, and establishing the rationale for the clinical development of this compound. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in these essential in vivo models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological and experimental processes.

Core Mechanism of Action and Signaling

This compound functions as an ATP-competitive inhibitor, specifically targeting the kinase domain of the RET protein.[1][5] In cancerous cells, chromosomal rearrangements can lead to the fusion of the RET kinase domain with various partner genes (e.g., KIF5B, CCDC6), resulting in constitutively active chimeric proteins.[6][7] This ligand-independent activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which promote uncontrolled cellular proliferation and survival.[1][5]

By binding to the ATP-binding pocket of the RET kinase, this compound effectively blocks its ability to phosphorylate downstream substrates, thereby abrogating the aberrant signaling that drives tumor growth.[5] Its high selectivity for RET over other kinases, such as VEGFRs and FGFRs, minimizes off-target effects, contributing to a more favorable safety profile compared to older multi-kinase inhibitors.[7][8][9]

Pharmacodynamics in Xenograft Models

In vivo studies using xenograft models have consistently demonstrated the potent anti-tumor activity of this compound in cancers harboring RET alterations. These models are critical for evaluating efficacy, dose-response relationships, and effects on pharmacodynamic biomarkers in a living system.

Data on Anti-Tumor Activity

This compound has shown significant efficacy across a range of cell-derived and patient-derived xenograft (PDX) models. A key finding from these preclinical studies is its activity against intracranial tumors, confirming its ability to penetrate the blood-brain barrier.[6][7]

| Xenograft Model Type | RET Alteration | Key Finding | Citation |

| Cell-Derived Xenograft | CCDC6-RET Fusion | Demonstrated anti-tumor activity. | [6][7] |

| Cell-Derived Xenograft | KIF5B-RET Fusion | Demonstrated anti-tumor activity. | [6][7] |

| Patient-Derived Xenograft | RET Fusion-Positive | Showed anti-tumor activity in intracranially implanted tumors. | [6][7] |

| Cell-Derived Xenograft | RET V804M Mutation | Demonstrated anti-tumor activity. | [7] |

| Cell-Derived Xenograft | RET M918T Mutation | Demonstrated anti-tumor activity. | [6] |

Experimental Protocols